3-Amino-4-(1-naphthyl)butyric acid
Overview
Description
3-Amino-4-(1-naphthyl)butyric acid (3-NAB) is an important organic compound with a wide range of applications in the medical and scientific fields. It is a derivative of the amino acid lysine, and is commonly used in research related to the synthesis of peptides, proteins, and other biopolymers. It is also used in the synthesis of various pharmaceuticals, including those for the treatment of cancer, diabetes, and other diseases. In addition, 3-NAB has been studied for its potential role in the regulation of gene expression and cell metabolism.
Scientific Research Applications
3-Amino-4-(1-naphthyl)butyric acid is a commonly used reagent in the synthesis of peptides, proteins, and other biopolymers. It has been used in the synthesis of various pharmaceuticals, including those for the treatment of cancer, diabetes, and other diseases. In addition, it has been studied as a potential regulator of gene expression and cell metabolism. 3-Amino-4-(1-naphthyl)butyric acid has also been used in studies of the structure and function of proteins, and in the development of new drugs and drug delivery systems.
Mechanism Of Action
3-Amino-4-(1-naphthyl)butyric acid has been found to interact with various proteins and enzymes, including those involved in the regulation of gene expression. It has been shown to activate the transcription factor NF-κB, which is involved in the regulation of cellular processes such as inflammation and apoptosis. In addition, 3-Amino-4-(1-naphthyl)butyric acid has been shown to inhibit the activity of enzymes involved in DNA replication and repair, such as DNA polymerase and DNA ligase.
Biochemical And Physiological Effects
3-Amino-4-(1-naphthyl)butyric acid has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in DNA replication and repair, as well as those involved in the regulation of gene expression. In addition, 3-Amino-4-(1-naphthyl)butyric acid has been found to have anti-inflammatory and anti-cancer effects, as well as to reduce the risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
The use of 3-Amino-4-(1-naphthyl)butyric acid in lab experiments has several advantages. It is a relatively inexpensive reagent, and it is stable and easy to handle. In addition, it is a highly reactive compound and can be used to synthesize a variety of compounds. However, 3-Amino-4-(1-naphthyl)butyric acid can be toxic if not handled properly, and it is not suitable for use in experiments involving human subjects.
Future Directions
3-Amino-4-(1-naphthyl)butyric acid has a wide range of potential applications, and future research could focus on exploring its effects on gene expression, cell metabolism, and drug delivery. In addition, further research could be done to explore the potential of 3-Amino-4-(1-naphthyl)butyric acid as an anti-inflammatory and anti-cancer agent. Finally, the use of 3-Amino-4-(1-naphthyl)butyric acid in the synthesis of peptides, proteins, and other biopolymers could be further explored, as well as its potential for use in the development of new drugs and drug delivery systems.
properties
IUPAC Name |
3-amino-4-naphthalen-1-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJIDCKYNSOIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694073 | |
Record name | 3-Amino-4-(naphthalen-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(1-naphthyl)butyric acid | |
CAS RN |
465498-55-9 | |
Record name | β-Amino-1-naphthalenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465498-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-(naphthalen-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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